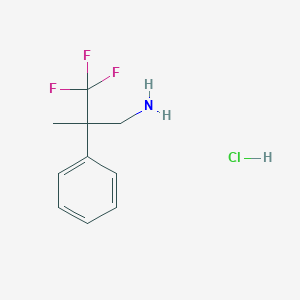

3,3,3-Trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

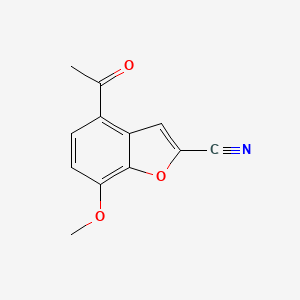

“3,3,3-Trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride” is an organic compound. It is also known as Enamine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H12F3N.ClH/c1-9(7-14,10(11,12)13)8-5-3-2-4-6-8;/h2-6H,7,14H2,1H3;1H . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a trifluoro-methyl group (CF3-) and a methyl group (CH3-), along with an amine group (NH2-). The molecule also includes a chloride ion (Cl-) due to its hydrochloride form .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 239.67 .Applications De Recherche Scientifique

Environmental Remediation

Amine-Functionalized Sorbents for PFAS Removal : Amine-containing sorbents, including those possibly derived from or related to compounds such as 3,3,3-Trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride, offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, making them suitable for treating municipal water and wastewater (Ateia et al., 2019).

Chemical Warfare Agent Degradation

Degradation of Chemical Warfare Agents : Research indicates the potential for compounds similar to 3,3,3-Trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride in the degradation of chemical warfare agents. The focus has been on understanding the environmental fate, degradation processes (including hydrolysis, microbial degradation, and photolysis), and the persistence of degradation products (Munro et al., 1999).

Drug Design and Pharmacokinetics

Influence of Trifluoromethyl Group in Antitubercular Agents : The incorporation of trifluoromethyl groups, as found in 3,3,3-Trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride, into antitubercular drugs has been researched. These studies suggest that the trifluoromethyl group can significantly enhance the pharmacodynamic and pharmacokinetic properties of antitubercular agents, offering a pathway for designing more effective treatments (Thomas, 1969).

Fluorination Reactions

Aqueous Media Fluoroalkylation : The process of fluoroalkylation, including reactions relevant to 3,3,3-Trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride, has seen advancements in being conducted in aqueous media. These developments align with green chemistry principles, offering environmentally friendly ways to incorporate fluorinated groups into molecules, which is crucial for pharmaceuticals, agrochemicals, and materials science (Song et al., 2018).

Toxicity and Environmental Impact

Emerging PFASs in the Aquatic Environment : The presence and impact of poly- and perfluoroalkyl substances in the environment, potentially including degradation products of substances like 3,3,3-Trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride, have been comprehensively reviewed. This research underscores the importance of monitoring novel PFASs, understanding their fate in aquatic environments, and assessing their toxicity (Xiao, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-9(7-14,10(11,12)13)8-5-3-2-4-6-8;/h2-6H,7,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZHQWAJQZCPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2657762.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)

![5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2657778.png)

![1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2657783.png)